5,6-dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one
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Overview
Description
5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol. This compound is part of the indenone family, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one typically involves the nitrosation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. This reaction can be carried out using nitrous acid (HNO2) in the presence of a suitable acid catalyst. The reaction conditions include maintaining a low temperature to prevent the decomposition of the nitroso group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce hydroxylamines or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6-dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with molecular targets and pathways. The nitroso group in the compound can act as a nitric oxide donor, which can modulate various biological processes. The compound may also interact with enzymes and receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
2-Hydroxyimino-5,6-dimethoxy-3H-inden-1-one
1H-Inden-1-one, 2,3-dihydro-
This comprehensive overview provides a detailed understanding of 5,6-dimethoxy-2-nitroso-2,3-dihydro-1H-inden-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2E)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBBGHFTZOZJHA-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=NO)C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=N\O)/C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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